molecular formula C8H6N4O B1447027 2-(1H-1,2,4-triazol-1-yl)nicotinaldehyde CAS No. 1374649-96-3

2-(1H-1,2,4-triazol-1-yl)nicotinaldehyde

Cat. No. B1447027
CAS RN: 1374649-96-3
M. Wt: 174.16 g/mol
InChI Key: DUOPIRBQXYZXLE-UHFFFAOYSA-N
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Description

“2-(1H-1,2,4-triazol-1-yl)nicotinaldehyde” is a chemical compound with the CAS Number: 1374649-96-3 . It has a molecular weight of 174.16 and its IUPAC name is 2-(1H-1,2,4-triazol-1-yl)nicotinaldehyde .


Molecular Structure Analysis

The InChI code for “2-(1H-1,2,4-triazol-1-yl)nicotinaldehyde” is 1S/C8H6N4O/c13-4-7-2-1-3-10-8(7)12-6-9-5-11-12/h1-6H . The IR absorption spectra of related 1,2,4-triazole derivatives were characterized by the presence of two signals for C=O groups at 1650–1712 cm−1 .


Physical And Chemical Properties Analysis

“2-(1H-1,2,4-triazol-1-yl)nicotinaldehyde” is a solid compound .

Scientific Research Applications

Anticancer Agents

A study reported the synthesis of nineteen novel 1,2,4-triazole derivatives including 1,3-diphenyl-2-(1H-1,2,4-triazol-1-yl) propan-1-ones . The cytotoxic activities of these synthesized compounds were evaluated against three human cancer cell lines including MCF-7, Hela and A549 using MTT assay . Compounds 7d, 7e, 10a and 10d showed a promising cytotoxic activity lower than 12 μM against Hela cell line . The safety of these compounds was also evaluated on MRC-5 as a normal cell line and it was found that most of the synthesized compounds have proper selectivity against normal and cytotoxic cancerous cell lines .

Drug Discovery

1,2,4-triazole derivatives have found broad applications in drug discovery . They are able to form hydrogen bonds with different targets, which leads to the improvement of pharmacokinetics, pharmacological, and toxicological properties of compounds .

Organic Synthesis

1,2,4-triazole derivatives are used in organic synthesis . They are part of essential building blocks like amino acids, nucleotides, etc .

Polymer Chemistry

1,2,4-triazole derivatives are used in polymer chemistry . They have high chemical stability, aromatic character, strong dipole moment, and hydrogen bonding ability .

Supramolecular Chemistry

1,2,4-triazole derivatives are used in supramolecular chemistry . They are structurally resembling to the amide bond, mimicking an E or a Z amide bond .

Bioconjugation

1,2,4-triazole derivatives are used in bioconjugation . They are able to form hydrogen bonds with different targets, which leads to the improvement of pharmacokinetics, pharmacological, and toxicological properties of compounds .

Chemical Biology

1,2,4-triazole derivatives are used in chemical biology . They are part of essential building blocks like amino acids, nucleotides, etc .

Fluorescent Imaging

1,2,4-triazole derivatives are used in fluorescent imaging . They have high chemical stability, aromatic character, strong dipole moment, and hydrogen bonding ability .

Mechanism of Action

Target of Action

The primary targets of 2-(1H-1,2,4-triazol-1-yl)nicotinaldehyde 2-(1H-1,2,4-triazol-1-yl)nicotinaldehyde , can form hydrogen bonds with different targets, leading to various pharmacological effects.

Mode of Action

The exact mode of action of 2-(1H-1,2,4-triazol-1-yl)nicotinaldehyde . This interaction can lead to changes in the target’s function, which can result in various biological effects.

Biochemical Pathways

The specific biochemical pathways affected by 2-(1H-1,2,4-triazol-1-yl)nicotinaldehyde

Pharmacokinetics

The pharmacokinetics of 2-(1H-1,2,4-triazol-1-yl)nicotinaldehyde

Result of Action

The molecular and cellular effects of 2-(1H-1,2,4-triazol-1-yl)nicotinaldehyde 2-(1H-1,2,4-triazol-1-yl)nicotinaldehyde , have been evaluated for their cytotoxic activities against various human cancer cell lines.

Action Environment

The influence of environmental factors on the action, efficacy, and stability of 2-(1H-1,2,4-triazol-1-yl)nicotinaldehyde

properties

IUPAC Name

2-(1,2,4-triazol-1-yl)pyridine-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N4O/c13-4-7-2-1-3-10-8(7)12-6-9-5-11-12/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUOPIRBQXYZXLE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)N2C=NC=N2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501226531
Record name 2-(1H-1,2,4-Triazol-1-yl)-3-pyridinecarboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501226531
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1374649-96-3
Record name 2-(1H-1,2,4-Triazol-1-yl)-3-pyridinecarboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1374649-96-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(1H-1,2,4-Triazol-1-yl)-3-pyridinecarboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501226531
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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